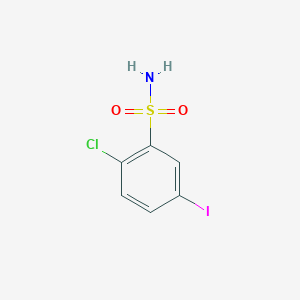

2-Chloro-5-iodobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-chloro-5-iodobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZMGKSBFBJPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261482-36-3 | |

| Record name | 2-chloro-5-iodobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The introduction of the sulfonamide group onto the aromatic ring generally involves sulfonation followed by amination or direct sulfonamide formation from sulfonyl derivatives.

Sulfonamide Synthesis via NH4I-Mediated Amination of Sodium Sulfinates

A modern, efficient approach for sulfonamide synthesis involves the reaction of sodium sulfinates with amines mediated by ammonium iodide (NH4I):

- Sodium sulfinates (derived from sulfonic acids or sulfonyl chlorides) react with amines under NH4I mediation.

- This method tolerates various amine substrates (primary, secondary, heterocycles) and provides sulfonamide products in moderate to excellent yields.

- The reaction proceeds under mild conditions and offers a versatile route to sulfonamides, including halogenated aromatic sulfonamides like this compound.

| Parameter | Details |

|---|---|

| Reagents | Sodium sulfinate, amine, NH4I |

| Reaction conditions | Mild temperatures, solvent varies |

| Substrate scope | Primary, secondary amines, heterocycles |

| Yields | Reasonable to excellent |

This method provides an alternative to classical sulfonamide synthesis, offering operational simplicity and broad applicability.

Summary Table of Preparation Steps

| Stage | Starting Material | Key Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| Iodination and Chlorination | Methyl anthranilate | Iodine compound, NaNO2, CuCl, HCl | 2-Chloro-5-iodo ethyl benzoate | Chlorination yield ~92% |

| Hydrolysis | 2-Chloro-5-iodo ethyl benzoate | NaOH, ethanol, acidification | 2-Chloro-5-iodobenzoic acid | - |

| Alternative iodination route | 2-Chloro-5-aminobenzoic acid | NaNO2, H2SO4, KI | 2-Chloro-5-iodobenzoic acid | Efficient, lab scale |

| Sulfonamide formation | 2-Chloro-5-iodobenzoic acid or sulfinates | NH4I-mediated amination with amines | This compound | Moderate to excellent yields |

Research Findings and Considerations

- The iodination step is critical and typically performed via diazotization followed by halogen exchange (Sandmeyer reaction), ensuring regioselectivity at the 5-position.

- Chlorination is efficiently achieved via cuprous chloride catalysis in acidic medium.

- Hydrolysis of ester intermediates to the corresponding acid is straightforward under basic conditions.

- The sulfonamide formation via NH4I-mediated amination of sodium sulfinates offers a mild and versatile alternative to classical sulfonamide synthesis, accommodating various amine nucleophiles.

- Purification steps often involve extraction, washing with acidic and basic solutions, drying over magnesium sulfate, and solvent removal under reduced pressure to obtain high-purity products.

- Industrial preparation benefits from the use of inexpensive starting materials and high-yielding reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction, altering the compound’s properties.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the sulfonamide group.

Reduction: Reducing agents like lithium aluminum hydride can reduce the sulfonamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can modify the sulfonamide group .

Scientific Research Applications

2-Chloro-5-iodobenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The sulfonamide group can also play a role in its activity by interacting with biological molecules.

Comparison with Similar Compounds

Key Observations:

Halogen Influence: The iodine atom in the title compound increases molecular weight and polarizability compared to fluorine in 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride. Iodine’s larger atomic radius may enhance steric hindrance and alter electrophilic substitution reactivity . Chlorine at position 2 (title compound) vs. para-chlorophenyl in 5-amino-N-(4-chlorophenyl)-... : Positional differences affect electronic effects (e.g., inductive withdrawal) and intermolecular interactions.

Functional Group Impact: Sulfonamide vs. sulfonyl chloride: The sulfonamide group (-SO₂NH₂) enables hydrogen bonding, improving solubility in polar solvents compared to sulfonyl chlorides (-SO₂Cl), which are more reactive but less stable . The carboxylic acid group in 2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acid introduces acidity (pKa ~2–3), enabling salt formation and enhanced aqueous solubility versus non-acid analogs .

Biological Activity

2-Chloro-5-iodobenzene-1-sulfonamide is an organic compound notable for its unique structural features, including the presence of both chlorine and iodine atoms on the benzene ring and a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The chemical formula for this compound is CHClI NOS. The presence of halogens (chlorine and iodine) contributes to its electrophilic nature, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, it has been identified as a carbonic anhydrase inhibitor , which plays a critical role in pH regulation and fluid secretion in various tissues. The sulfonamide group enhances its binding affinity to these targets, leading to significant biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial properties. A study evaluating various sulfonamides showed that compounds similar to this one had effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against MRSA | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Moderate | Moderate |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]} | High | High |

| 5-chloro-2-hydroxybenzoic acid derivatives | Very High | Moderate |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Its mechanism involves the inhibition of cellular processes critical for cancer cell proliferation. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7), stomach (SGC-7901), and liver (HepG2) cancers .

Table 2: Anticancer Activity IC Values

Case Study 1: Antimicrobial Efficacy

A recent study synthesized derivatives of sulfonamides including this compound and evaluated their antimicrobial activity against various pathogens. The results indicated that while not the most potent, this compound demonstrated sufficient activity against key bacterial strains, making it a candidate for further development in antimicrobial therapies .

Case Study 2: Cancer Cell Line Inhibition

Another investigation focused on the anticancer properties of sulfonamides similar to this compound. The study utilized a panel of cancer cell lines to assess growth inhibition rates. The findings highlighted significant antiproliferative activity, particularly in breast cancer cells, suggesting a promising avenue for therapeutic applications .

Q & A

Q. What experimental designs mitigate interference from iodine in spectroscopic analyses?

- Methodological Answer : Iodine’s high atomic number causes signal splitting in NMR (e.g., ¹³C satellite peaks). Strategies include:

- Using deuterated solvents to simplify ¹H NMR spectra.

- Applying ¹H-¹³C HSQC to resolve overlapping signals.

- Employing X-ray fluorescence (XRF) for elemental quantification without spectral interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.